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Compound of Interest

Compound Name: Bio-ams tfa

Cat. No.: B10855311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bio-ams
TFA, a potent inhibitor of bacterial biotin protein ligase, against Mycobacterium tuberculosis

(Mtb). The information is intended for researchers and professionals involved in the discovery

and development of novel anti-tubercular agents.

Executive Summary
Bio-ams TFA has demonstrated significant in vitro activity against both drug-susceptible and

drug-resistant strains of M. tuberculosis. As an inhibitor of biotin protein ligase (BPL), it targets

a crucial enzyme in the fatty acid biosynthesis pathway of Mtb, a pathway essential for the

bacterium's survival and pathogenesis. While in vitro data are promising, publicly available in

vivo efficacy data for Bio-ams TFA in animal models of tuberculosis are limited. This guide

summarizes the available data, provides detailed experimental methodologies, and compares

the performance of Bio-ams TFA with other biotin protein ligase inhibitors and standard-of-care

anti-tuberculosis drugs.

Data Presentation
In Vitro Efficacy of Bio-ams TFA and Comparators
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Bio-ams
TFA and other anti-tubercular agents against M. tuberculosis.
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Compound Target Mtb Strain MIC (μM) Citation

Bio-ams TFA
Biotin Protein

Ligase
H37Rv 0.16 - 0.625 [1]

Bio-ams TFA
Biotin Protein

Ligase

MDR/XDR-TB

strains
0.16 - 0.625 [1]

Analog 10
Biotin Protein

Ligase
H37Rv 3.12 [2]

3-deaza Analog

11

Biotin Protein

Ligase
H37Rv 1.56 [2]

Isoniazid
Mycolic Acid

Synthesis
H37Rv

0.03 - 0.12

(mg/L)
[3][4]

Isoniazid
Mycolic Acid

Synthesis

Beijing & Euro-

American strains
0.03 (mg/L) [5]

Isoniazid
Mycolic Acid

Synthesis

Indo-Oceanic &

H37Rv strains
0.06 (mg/L) [5]

Rifampicin RNA Polymerase
Euro-American

strain
0.25 (mg/L) [5]

Rifampicin RNA Polymerase

H37Rv, Beijing &

Indo-Oceanic

strains

0.12 (mg/L) [5]

In Vivo Efficacy of Comparator Anti-Tubercular Drugs in
Mouse Models
Direct in vivo efficacy data for Bio-ams TFA, specifically the reduction in bacterial load (CFU)

in animal models, is not readily available in the reviewed literature. The primary study by Tiwari

et al. (2018) focused on the in vivo effects of genetically silencing biotin protein ligase rather

than the administration of Bio-ams TFA itself[1][6]. The following table presents representative

in vivo efficacy data for standard-of-care drugs to provide a benchmark for comparison.
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Drug Mouse Model
Dosing
Regimen

Log10 CFU
Reduction
(Lungs)

Citation

Isoniazid BALB/c 25 mg/kg/day ~2.5 - 3.0 [7]

Rifampicin BALB/c 10 mg/kg/day ~1.7 [5]

Rifampicin (High

Dose)
BALB/c 20-50 mg/kg/day

Achieved

undetectable

CFU counts

[5]

Mechanism of Action: Targeting Biotin Protein
Ligase
Bio-ams TFA inhibits biotin protein ligase (BPL), an essential enzyme in M. tuberculosis. BPL

catalyzes the covalent attachment of biotin to acetyl-CoA carboxylases, which are critical for

the biosynthesis of fatty acids. By inhibiting BPL, Bio-ams TFA effectively shuts down the

production of mycolic acids, key components of the mycobacterial cell wall. This disruption of

cell wall integrity leads to bacterial death.

Mycobacterium tuberculosis

Inhibition Pathway

Acetyl-CoA Acetyl-CoA CarboxylaseSubstrate Fatty Acid
Biosynthesis Mycolic Acids Cell Wall

Bio-ams TFA

Biotin Protein Ligase (BPL)
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Caption: Signaling pathway of Bio-ams TFA inhibition of fatty acid biosynthesis.

Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC)
Determination (Broth Microdilution Method)
This protocol is a generalized procedure based on the EUCAST reference method for MIC

determination of M. tuberculosis[3][4].

Inoculum Preparation: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth

supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to a turbidity

equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final

inoculum density of approximately 10^5 colony-forming units (CFU)/mL.

Drug Dilution: Bio-ams TFA and comparator drugs are serially diluted in a 96-well microtiter

plate containing Middlebrook 7H9 broth.

Incubation: The inoculated plates are incubated at 37°C for 7 to 21 days.

MIC Reading: The MIC is determined as the lowest concentration of the drug that completely

inhibits visible growth of the bacteria.
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Caption: Workflow for in vitro MIC determination.

In Vivo Efficacy Assessment in a Mouse Model of
Tuberculosis
This protocol describes a general workflow for assessing the in vivo efficacy of anti-tubercular

drugs in a mouse model[8][9][10].

Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis

H37Rv to establish a pulmonary infection.
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Treatment: Treatment with the investigational drug (e.g., Bio-ams TFA) or a comparator drug

is initiated at a specified time point post-infection and administered daily or according to the

desired regimen.

Bacterial Load Determination: At various time points during and after treatment, cohorts of

mice are euthanized, and their lungs and spleens are aseptically removed.

CFU Enumeration: The organs are homogenized, and serial dilutions of the homogenates

are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after

which the number of CFUs is counted to determine the bacterial load.

Data Analysis: The reduction in bacterial load (log10 CFU) in treated mice is compared to

that in untreated control mice to determine the in vivo efficacy of the drug.
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Caption: Workflow for in vivo efficacy assessment in a mouse model.
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Conclusion
Bio-ams TFA is a promising anti-tubercular agent with potent in vitro activity against M.

tuberculosis, including multi-drug resistant strains. Its novel mechanism of action, targeting

biotin protein ligase, makes it an attractive candidate for further development. However, the

lack of publicly available in vivo efficacy data for Bio-ams TFA is a significant gap. Future

studies should focus on evaluating its efficacy in established animal models of tuberculosis to

validate its potential as a new therapeutic for this devastating disease. The provided

experimental protocols and comparative data serve as a valuable resource for researchers in

the field to design and interpret future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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